2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline
CAS No.:
Cat. No.: VC16267325
Molecular Formula: C18H14N4S
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14N4S |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 2-phenyl-5-prop-2-enylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline |
| Standard InChI | InChI=1S/C18H14N4S/c1-2-12-23-18-19-15-11-7-6-10-14(15)17-20-16(21-22(17)18)13-8-4-3-5-9-13/h2-11H,1,12H2 |
| Standard InChI Key | NXWCYCWQFBJNRF-UHFFFAOYSA-N |
| Canonical SMILES | C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CC=C4 |
Introduction
Structural Features
The structure of 2-Phenyl-5-(prop-2-en-1-ylsulfanyl) triazolo[1,5-c]quinazoline includes a phenyl group and a prop-2-en-1-ylsulfanyl substituent attached to a fused triazole and quinazoline ring system. This combination of functional groups can contribute to its chemical reactivity and biological activity.
| Structural Component | Description |
|---|---|
| Phenyl Group | Enhances lipophilicity and may contribute to biological activity. |
| Prop-2-en-1-ylsulfanyl | Provides a site for potential chemical modifications and interactions. |
| Triazole Ring | Known for its role in various biologically active compounds. |
| Quinazoline Ring | Exhibits a range of biological activities, including anticancer and anti-inflammatory effects. |
Biological Activities of Similar Compounds
Quinazoline and triazole derivatives are well-documented for their diverse biological activities, including:
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Anticancer Activity: Quinazolines have been shown to inhibit various cancer cell lines by targeting specific enzymes or receptors .
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Anti-inflammatory Activity: Some quinazoline derivatives act as inhibitors of tumor necrosis factor-alpha (TNF-α), which is involved in inflammation .
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Antimicrobial Activity: Both quinazolines and triazoles have been reported to exhibit antibacterial and antifungal properties .
Potential Applications
Given the structural features and potential biological activities of 2-Phenyl-5-(prop-2-en-1-ylsulfanyl) triazolo[1,5-c]quinazoline, it could be of interest in the development of new therapeutic agents. The presence of both triazole and quinazoline rings, along with specific substituents, may offer synergistic effects that enhance its pharmacological profile.
| Potential Use | Rationale |
|---|---|
| Cancer Treatment | Potential anticancer activity due to quinazoline core. |
| Inflammatory Disorders | Possible anti-inflammatory effects through TNF-α inhibition. |
| Infectious Diseases | Antimicrobial properties attributed to triazole and quinazoline moieties. |
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